molecular formula C21H22ClN5O2 B12185981 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12185981
M. Wt: 411.9 g/mol
InChI Key: SJPSXCCTKPTYEF-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a combination of piperidine, tetrazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common approach starts with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized from 4-chlorobenzoic acid through esterification, hydrazination, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential biological activities, including antiviral and antimicrobial properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like agriculture and environmental science .

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperidine and tetrazole moieties are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C21H22ClN5O2/c1-14-3-8-18(19(15(14)2)27-13-23-24-25-27)20(28)26-11-9-21(29,10-12-26)16-4-6-17(22)7-5-16/h3-8,13,29H,9-12H2,1-2H3

InChI Key

SJPSXCCTKPTYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)N4C=NN=N4)C

Origin of Product

United States

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